SSAO inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

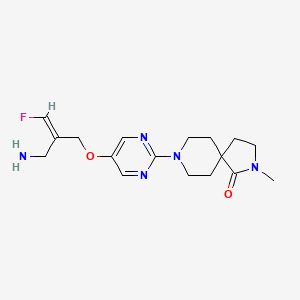

Molecular Formula |

C17H24FN5O2 |

|---|---|

Molecular Weight |

349.4 g/mol |

IUPAC Name |

8-[5-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]pyrimidin-2-yl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one |

InChI |

InChI=1S/C17H24FN5O2/c1-22-5-2-17(15(22)24)3-6-23(7-4-17)16-20-10-14(11-21-16)25-12-13(8-18)9-19/h8,10-11H,2-7,9,12,19H2,1H3/b13-8+ |

InChI Key |

PKJDBBBRMGBRFY-MDWZMJQESA-N |

Isomeric SMILES |

CN1CCC2(C1=O)CCN(CC2)C3=NC=C(C=N3)OC/C(=C/F)/CN |

Canonical SMILES |

CN1CCC2(C1=O)CCN(CC2)C3=NC=C(C=N3)OCC(=CF)CN |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1) or Amine Oxidase, Copper Containing 3 (AOC3), is a dual-function enzyme with significant implications in a variety of physiological and pathological processes.[1][2][3] It functions both as an enzyme that catalyzes the oxidative deamination of primary amines and as an adhesion molecule involved in leukocyte trafficking.[1][2] Due to its roles in inflammation, diabetes, and other diseases, SSAO has emerged as a promising therapeutic target.[1][2][3]

This technical guide provides a detailed overview of the mechanism of action of SSAO inhibitors, a class of compounds designed to modulate the activity of this enzyme. While "SSAO inhibitor-1" is a commercially available example of this class, this guide will focus on the well-characterized mechanisms common to these inhibitors, using specific data from publicly available research on representative molecules to illustrate their function.

Core Mechanism of Action of SSAO Inhibitors

The therapeutic potential of SSAO inhibitors stems from their ability to interfere with the dual functions of the SSAO/VAP-1 protein: its enzymatic activity and its role in cell adhesion.

Inhibition of Enzymatic Activity

The primary and most direct mechanism of action of SSAO inhibitors is the blockade of the enzyme's catalytic activity.[1] SSAO catalyzes the oxidative deamination of endogenous and exogenous primary amines, such as methylamine and aminoacetone. This reaction produces the corresponding aldehydes (e.g., formaldehyde), hydrogen peroxide (H₂O₂), and ammonia.[3][4] These products are highly reactive and contribute to cellular damage and inflammation through several mechanisms:

-

Oxidative Stress: The generation of H₂O₂ and reactive aldehydes leads to increased oxidative stress, which can cause damage to lipids, proteins, and DNA, contributing to tissue injury.[3]

-

Endothelial Cell Activation: The enzymatic byproducts can activate endothelial cells, leading to the upregulation of other adhesion molecules like ICAM-1, VCAM-1, E-selectin, and P-selectin.[1][3] This creates a pro-inflammatory environment that facilitates further leukocyte recruitment.

-

Pro-inflammatory Signaling: H₂O₂ can act as a signaling molecule, activating pro-inflammatory transcription factors such as NF-κB, which further amplifies the inflammatory cascade.[1]

SSAO inhibitors, by binding to the active site of the enzyme, prevent the breakdown of primary amines, thereby reducing the production of these harmful byproducts and mitigating downstream inflammatory effects.[1]

Modulation of Leukocyte Adhesion and Trafficking

In addition to its enzymatic function, SSAO/VAP-1, as its name suggests, plays a crucial role in the adhesion and transmigration of leukocytes from the bloodstream into inflamed tissues.[1][2][5] This process is a key step in the inflammatory response. VAP-1 is expressed on the surface of endothelial cells and interacts with counter-receptors on leukocytes, mediating their rolling, adhesion, and subsequent movement across the blood vessel wall.[1][6]

SSAO inhibitors can interfere with this process through two main pathways:

-

Direct Inhibition of Adhesive Function: Some SSAO inhibitors may directly block the interaction between VAP-1 and its leukocyte counter-ligands, thereby preventing the initial steps of leukocyte adhesion.

-

Indirect Inhibition via Enzymatic Blockade: The enzymatic activity of VAP-1 is thought to be closely linked to its adhesive function.[1] By inhibiting the enzymatic activity, SSAO inhibitors can prevent the conformational changes or the generation of local inflammatory mediators that are necessary for efficient leukocyte adhesion and transmigration.[1]

Quantitative Data on SSAO Inhibitors

The potency and selectivity of SSAO inhibitors are determined through various in vitro and in vivo studies. The following tables summarize key quantitative data for several well-characterized SSAO inhibitors.

| Inhibitor | Target | IC50 | Ki | k_inact_ | Species | Assay Type | Reference |

| PXS-4728A | Recombinant Human VAP-1/SSAO | 5 nM | 175 nM | 0.68 min⁻¹ | Human | Fluorometric | [7] |

| Compound 4a | SSAO | 2 nM | N/A | N/A | N/A | N/A | [8] |

| MDL 72974A | SSAO from Human Saphenous Vein | 1 x 10⁻⁸ M | N/A | N/A | Human | Radiometric | [9] |

| MDL 72974A | SSAO from Human Serum | 1 x 10⁻⁷ M | N/A | N/A | Human | Radiometric | [9] |

| Semicarbazide | SSAO from Human Saphenous Vein | 5 x 10⁻⁴ M | N/A | N/A | Human | Radiometric | [9] |

| Semicarbazide | SSAO from Human Serum | 5 x 10⁻³ M | N/A | N/A | Human | Radiometric | [9] |

N/A: Not Available

Signaling Pathways and Experimental Workflows

Signaling Pathway of SSAO/VAP-1 in Inflammation

The following diagram illustrates the central role of SSAO/VAP-1 in the inflammatory cascade and the points of intervention for SSAO inhibitors.

References

- 1. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]

- 4. cellbiolabs.com [cellbiolabs.com]

- 5. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular Adhesion Protein 1 (VAP-1) Mediates Lymphocyte Subtype-specific, Selectin-independent Recognition of Vascular Endothelium in Human Lymph Nodes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of a type B monoamine oxidase inhibitor, (E)-2-(4-fluorophenethyl)-3-fluoroallylamine (MDL-72974A), on semicarbazide-sensitive amine oxidases isolated from vascular tissues and sera of different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibitor sensitivity of human serum and vascular semicarbazide-sensitive amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of SSAO Inhibitor-1

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of SSAO Inhibitor-1, a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This document details the scientific rationale, experimental protocols, and key data associated with this compound.

Introduction to SSAO/VAP-1 as a Therapeutic Target

Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is a dual-function transmembrane protein with significant roles in both enzymatic catalysis and cellular adhesion.[1][2][3][4][5] As an enzyme, it catalyzes the oxidative deamination of primary amines, producing hydrogen peroxide, the corresponding aldehyde, and ammonia. These byproducts can contribute to oxidative stress and inflammation.[5] As an adhesion molecule, VAP-1 is involved in the recruitment and transmigration of leukocytes to sites of inflammation.[1][2][3]

Elevated levels of SSAO/VAP-1 have been implicated in a variety of inflammatory and fibrotic diseases, including liver diseases, diabetes, and neuroinflammatory conditions.[2] This has made SSAO/VAP-1 an attractive therapeutic target for the development of novel anti-inflammatory agents. Inhibition of SSAO activity can mitigate the production of harmful reactive oxygen species and reduce leukocyte infiltration into inflamed tissues.[1]

Discovery of this compound

This compound (MCE Catalog No. HY-139607; CAS No. 2242883-04-9) is an amino pyrimidine compound identified as a potent SSAO inhibitor. Its discovery is detailed in the patent WO2018149226A1, which describes a series of amino pyrimidine derivatives designed for the treatment of liver diseases.[6]

Chemical Structure:

The precise chemical structure of this compound is disclosed within the aforementioned patent. It is a key feature for understanding its structure-activity relationship and mechanism of action.

Molecular Formula: C₁₇H₂₄FN₅O

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process as outlined in the patent literature. A generalized synthetic scheme is presented below. For a detailed, step-by-step protocol, direct reference to the experimental section of patent WO2018149226A1 is recommended.

Experimental Workflow for Synthesis:

Caption: Generalized workflow for the chemical synthesis of this compound.

Biological Activity and Quantitative Data

This compound has been characterized by its potent inhibitory activity against SSAO. The following table summarizes the key quantitative data.

| Parameter | Value | Species | Assay Conditions | Reference |

| IC₅₀ | < 10 nM | Human | MAO-Glo Assay | [7] |

| Selectivity | >1000-fold vs. MAO-A/B | Human | Recombinant enzymes | [7] |

Table 1: Quantitative Biological Data for this compound

Experimental Protocols

SSAO Inhibition Assay (MAO-Glo™ Protocol)

This protocol is a general guideline for determining the IC₅₀ of SSAO inhibitors using a commercially available bioluminescent assay.

Principle: The assay measures the luminescence produced from a derivative of luciferin, which is a substrate for a thermostable luciferase. The amount of luciferin derivative is proportional to the amount of H₂O₂ produced by the SSAO-catalyzed oxidation of a primary amine substrate.

Materials:

-

Recombinant human SSAO enzyme

-

This compound (or other test compounds)

-

MAO-Glo™ Assay Kit (Promega)

-

96-well or 384-well white opaque plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO).

-

Enzyme and Substrate Preparation: Prepare the SSAO enzyme and substrate solutions according to the manufacturer's instructions.

-

Assay Reaction:

-

Add the test compound dilutions to the wells of the microplate.

-

Add the SSAO enzyme solution to each well.

-

Incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the primary amine substrate.

-

Incubate for a specified time at 37°C.

-

-

Detection:

-

Stop the enzymatic reaction and initiate the luminescence reaction by adding the Luciferin Detection Reagent.

-

Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the inhibitor relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Experimental Workflow for IC₅₀ Determination:

Caption: Workflow for determining the IC₅₀ of this compound.

Signaling Pathways Modulated by SSAO Inhibition

Inhibition of SSAO/VAP-1 can impact multiple downstream signaling pathways, primarily due to the reduction of its enzymatic products (H₂O₂, aldehydes, NH₃) and the modulation of leukocyte adhesion.

SSAO-Mediated Inflammatory Signaling:

The enzymatic activity of SSAO on endothelial cells generates hydrogen peroxide (H₂O₂), which can act as a signaling molecule. This can lead to the activation of transcription factors like NF-κB, which in turn upregulates the expression of other adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin) and pro-inflammatory cytokines.[3][5] This creates a positive feedback loop that amplifies the inflammatory response.

Caption: Simplified signaling pathway of SSAO in inflammation and the point of intervention for this compound.

By inhibiting the enzymatic activity of SSAO, this compound prevents the generation of H₂O₂ and subsequent activation of pro-inflammatory signaling cascades. Furthermore, by modulating the function of VAP-1, it can directly interfere with the adhesion and transmigration of leukocytes to inflamed tissues.

Conclusion

This compound is a potent and selective inhibitor of SSAO/VAP-1 with promising therapeutic potential for the treatment of inflammatory diseases. Its discovery and synthesis are based on a rational design approach targeting a key enzyme in the inflammatory cascade. The data presented in this whitepaper provide a foundational understanding of its chemical properties, biological activity, and mechanism of action, supporting its further investigation and development as a novel therapeutic agent.

References

- 1. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]

- 6. WO2018149226A1 - Amino pyrimidine compounds useful as ssao inhibitors - Google Patents [patents.google.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

The Structure-Activity Relationship of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of inhibitors targeting Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). SSAO is a key enzyme involved in inflammation, leukocyte trafficking, and various pathological conditions, making it a significant target for therapeutic intervention. This document summarizes quantitative data on inhibitor potency, details relevant experimental protocols, and visualizes key pathways and workflows.

Core Structure-Activity Relationship Insights

The development of potent and selective SSAO inhibitors has led to the exploration of several chemical scaffolds. The inhibitory activity is largely influenced by the nature of the substituent groups on these core structures. Key chemical classes that have been extensively studied include hydrazine derivatives, allylamines, and other small molecules that interact with the enzyme's active site.

Quantitative SAR Data for SSAO Inhibitors

The following tables summarize the inhibitory potency of representative compounds from different chemical classes against SSAO. The data is compiled from various studies and presented to facilitate comparison.

Table 1: Hydrazine and Semicarbazide Derivatives

| Compound | Core Scaffold | R Group(s) | IC50 | Ki | Species/Source | Notes |

| Semicarbazide | Semicarbazide | - | 5x10⁻³ M - 5x10⁻⁴ M | 85 µM | Human Serum & Saphenous Vein / Bovine Lung | Irreversible inhibitor.[1][2][3] |

| Hydralazine | Hydrazinophthalazine | - | 1 µM | - | Bovine Lung | Irreversible and partially time-dependent.[1][2] |

| Phenylhydrazine | Phenylhydrazine | - | 30 nM | - | Bovine Lung | Potent irreversible inhibitor.[1][2] |

| LJP 1207 | N'-(2-phenyl-allyl)-hydrazine | - | 17 nM | - | Human | Potent and selective.[4] |

| Compound 4a | Hydrazine derivative | - | 2 nM | - | Not Specified | Highly potent and selective over MAO-A and MAO-B.[5] |

Table 2: Other Potent SSAO Inhibitors

| Compound | Chemical Class | IC50 | Species/Source | Notes |

| MDL 72974A | Allylamine derivative | 10⁻⁷ M - 10⁻⁸ M | Human Serum & Saphenous Vein | Over 1000 times more effective than semicarbazide.[3] |

| SzV-1287 | Oxazole derivative | Not specified, but more effective than LJP-1207 in vivo | Rat | Effective in both acute and chronic inflammation models.[6] |

Experimental Protocols

The determination of SSAO inhibitory activity is crucial for SAR studies. The following are detailed methodologies for key experiments cited in the literature.

Radiochemical Assay for SSAO Activity

This method measures the enzymatic activity of SSAO by quantifying the conversion of a radiolabeled substrate.

-

Substrate: ¹⁴C-labeled benzylamine is commonly used as the substrate.

-

Enzyme Source: Microsomal fractions from tissues (e.g., bovine lung) or purified enzyme preparations.

-

Procedure:

-

The enzyme is pre-incubated with the inhibitor at various concentrations for a specified time at 37°C.

-

The enzymatic reaction is initiated by the addition of ¹⁴C-benzylamine.

-

The reaction is allowed to proceed for a defined period and is then stopped, typically by the addition of an acid.

-

The product of the reaction (¹⁴C-benzaldehyde) is extracted using an organic solvent.

-

The radioactivity of the extracted product is measured using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to a control without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Amplex® Red Monoamine Oxidase Assay

This is a fluorometric assay that detects the hydrogen peroxide (H₂O₂) produced during the SSAO-catalyzed oxidation of a substrate.[7]

-

Principle: In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent resorufin.

-

Reagents:

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

SSAO substrate (e.g., benzylamine)

-

Enzyme source (e.g., cell lysates, purified enzyme)

-

Inhibitor compounds

-

-

Procedure:

-

A reaction mixture is prepared containing the Amplex® Red reagent, HRP, and the SSAO substrate in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4).

-

The inhibitor is added to the reaction mixture at various concentrations.

-

The reaction is initiated by the addition of the enzyme source.

-

The fluorescence is measured over time using a fluorescence microplate reader (excitation ~530-560 nm, emission ~590 nm).

-

The rate of H₂O₂ production is proportional to the SSAO activity.

-

Inhibitory activity is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway involving SSAO/VAP-1 and a typical experimental workflow for screening SSAO inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Inhibitor sensitivity of human serum and vascular semicarbazide-sensitive amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of semicarbazide-sensitive amine oxidase (SSAO) inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study on SSAO enzyme activity and anti-inflammatory effect of SSAO inhibitors in animal model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Semicarbazide-Sensitive Amine Oxidase (SSAO) and Lysyl Oxidase (LOX) Association in Rat Aortic Vascular Smooth Muscle Cells [mdpi.com]

enzymatic kinetics of SSAO inhibitor-1

An In-depth Technical Guide on the Enzymatic Kinetics of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is a dual-function enzyme with significant roles in both inflammation and glucose metabolism. Its enzymatic activity involves the oxidative deamination of primary amines, producing corresponding aldehydes, hydrogen peroxide, and ammonia. These products can contribute to oxidative stress and cellular damage, making SSAO a compelling target for therapeutic intervention in various diseases, including inflammatory conditions and diabetes. This guide provides a detailed overview of the enzymatic kinetics of SSAO inhibitors, focusing on their characterization and the experimental protocols used for their evaluation. While specific kinetic data for a compound designated solely as "SSAO inhibitor-1" (CAS 2242883-04-9) is not extensively available in peer-reviewed literature, this document will utilize data from well-characterized SSAO inhibitors to illustrate the principles of their kinetic analysis.

Mechanism of SSAO Action and Inhibition

SSAO is a copper-containing enzyme that belongs to the family of amine oxidases. The catalytic mechanism involves the oxidation of a primary amine substrate to an aldehyde, with the concomitant reduction of oxygen to hydrogen peroxide.

Inhibitors of SSAO can be classified based on their mechanism of action, which is crucial for their development as therapeutic agents. The primary mechanisms include:

-

Reversible Inhibition: The inhibitor binds non-covalently to the enzyme, and the enzyme-inhibitor complex can readily dissociate.

-

Irreversible Inhibition: The inhibitor forms a stable, covalent bond with the enzyme, leading to a permanent loss of activity.

-

Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme.

-

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

The following diagram illustrates the general enzymatic reaction of SSAO and the points of intervention for inhibitors.

Caption: General mechanism of SSAO enzymatic activity and inhibition.

Quantitative Analysis of SSAO Inhibitors

The potency and efficacy of SSAO inhibitors are quantified using several key kinetic parameters. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency. The inhibition constant (Ki) provides a more absolute measure of binding affinity. The following table summarizes the available kinetic data for several well-characterized SSAO inhibitors.

| Inhibitor | Target | IC50 | Ki | Mechanism of Inhibition | Reference |

| PXS-4728A | Human SSAO | Not explicitly stated in snippets | Not explicitly stated in snippets | Selective inhibitor | [1][2] |

| SzV-1287 | Human SSAO | 3.5 x 10⁻⁶ M | Not explicitly stated in snippets | Not explicitly stated in snippets | [3] |

| LJP-1207 | Human SSAO | 1.7 x 10⁻⁸ M | Not explicitly stated in snippets | Irreversible | [3][4] |

| LJP-1586 | Rodent and Human SSAO | 4 - 43 nM | Not explicitly stated in snippets | Not explicitly stated in snippets | [5] |

Experimental Protocols for Enzymatic Kinetic Assays

The determination of the kinetic parameters for SSAO inhibitors involves a series of well-defined experimental protocols. A generalized workflow for these assays is depicted below.

Caption: Generalized experimental workflow for determining SSAO inhibitor kinetics.

Detailed Methodology: A Representative SSAO Inhibition Assay

This protocol describes a common method for measuring SSAO activity and its inhibition, often based on the detection of hydrogen peroxide (H₂O₂), a product of the enzymatic reaction.

1. Materials and Reagents:

-

Recombinant human SSAO or tissue homogenate containing SSAO

-

SSAO inhibitor of interest

-

Substrate: Benzylamine or methylamine

-

Detection Reagent: Amplex® Red (or similar H₂O₂-sensitive probe)

-

Horseradish peroxidase (HRP)

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

2. Enzyme Preparation:

-

Dilute the SSAO enzyme source to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.

3. Inhibitor Preparation:

-

Prepare a stock solution of the SSAO inhibitor in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor stock solution in the assay buffer to generate a range of concentrations for the dose-response curve.

4. Assay Procedure:

-

To the wells of a microplate, add the assay buffer, the serially diluted inhibitor solutions, and the HRP/Amplex® Red detection reagent.

-

Add the diluted SSAO enzyme to each well and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate (e.g., benzylamine) to each well.

-

Immediately begin monitoring the fluorescence (or absorbance, depending on the detection reagent) at appropriate excitation and emission wavelengths over time using a microplate reader.

5. Data Analysis:

-

Calculate the rate of reaction (V) for each inhibitor concentration from the linear portion of the progress curves.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

To determine the mechanism of inhibition and the Ki value, the assay is repeated at various substrate concentrations. The data are then globally fitted to different inhibition models (competitive, non-competitive, etc.) using specialized software.

Signaling and Pathophysiological Context

The inhibition of SSAO has therapeutic potential due to its role in inflammatory signaling pathways. SSAO is involved in the adhesion and transmigration of leukocytes to sites of inflammation. By inhibiting SSAO's enzymatic activity, which is linked to its adhesive function, SSAO inhibitors can modulate the inflammatory response.

Caption: Simplified diagram of SSAO's role in leukocyte adhesion during inflammation.

Conclusion

The kinetic characterization of SSAO inhibitors is fundamental to understanding their potency, mechanism of action, and therapeutic potential. While specific data for "this compound" remains proprietary or unpublished, the methodologies and principles outlined in this guide, using examples of well-studied inhibitors, provide a comprehensive framework for researchers in the field. The development of potent and selective SSAO inhibitors holds promise for the treatment of a range of inflammatory and metabolic diseases. Further research and publication of kinetic data for new chemical entities are essential for advancing this promising area of drug discovery.

References

- 1. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibitor of semicarbazide-sensitive amine oxidase, PXS-4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analgesic and Anti-Inflammatory Effects of the Novel Semicarbazide-Sensitive Amine-Oxidase Inhibitor SzV-1287 in Chronic Arthritis Models of the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of semicarbazide-sensitive amine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: SSAO Inhibitor-1 Binding Affinity and Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of SSAO inhibitor-1, a potent and selective inhibitor of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). This document details the quantitative inhibitory activity of the compound and the methodologies used for its characterization, based on data reported in patent WO2018149226 A1.

Introduction to SSAO/VAP-1

Semicarbazide-Sensitive Amine Oxidase (SSAO), or Vascular Adhesion Protein-1 (VAP-1), is a dual-function ectoenzyme primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes. As an enzyme, it catalyzes the oxidative deamination of primary amines, producing the corresponding aldehyde, hydrogen peroxide (H₂O₂), and ammonia. This enzymatic activity is implicated in various pathological processes, including diabetic complications and inflammation. As an adhesion molecule, VAP-1 mediates the trafficking of leukocytes to sites of inflammation. Consequently, inhibitors of SSAO/VAP-1 are of significant interest for the development of therapeutics for inflammatory diseases and other related conditions.

This compound is a novel small molecule designed to target and inhibit the enzymatic activity of SSAO/VAP-1.

Quantitative Binding Affinity and Selectivity

The inhibitory activity of this compound was determined against human SSAO, as well as two related and important off-target enzymes, Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Enzyme | IC50 (nM) |

| Human SSAO/VAP-1 | < 10 |

| Human MAO-A | > 10000 |

| Human MAO-B | > 10000 |

Table 1: Inhibitory Potency and Selectivity of this compound. Data sourced from patent WO2018149226 A1, where this compound is referred to as Example 1.

The data clearly demonstrates that this compound is a highly potent inhibitor of human SSAO, with an IC50 value of less than 10 nM. Furthermore, it exhibits exceptional selectivity, with at least a 1000-fold margin of selectivity over both MAO-A and MAO-B.

Experimental Protocols

The following methodologies were employed to determine the inhibitory activity of this compound.

SSAO/VAP-1 Inhibition Assay

The potency of this compound against human SSAO/VAP-1 was evaluated using an in vitro assay that measures the production of hydrogen peroxide, a product of the SSAO-catalyzed amine oxidation.

-

Enzyme Source : Recombinant human SSAO/VAP-1 enzyme was utilized.

-

Substrate : Benzylamine was used as the substrate for the enzymatic reaction.

-

Detection Reagents : The assay employed horseradish peroxidase (HRP) and Amplex UltraRed reagent to detect the production of hydrogen peroxide.

-

Assay Procedure :

-

The test compound, this compound, was pre-incubated with the human SSAO enzyme in a buffer solution.

-

The enzymatic reaction was initiated by the addition of the substrate, benzylamine.

-

The reaction mixture was incubated, during which the SSAO enzyme catalyzed the oxidation of benzylamine, leading to the production of H₂O₂.

-

The generated H₂O₂ was then detected by the HRP-catalyzed oxidation of Amplex UltraRed, which results in a fluorescent product.

-

The fluorescence intensity was measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

-

Data Analysis : The half-maximal inhibitory concentration (IC50) was calculated by determining the concentration of this compound that resulted in a 50% reduction in the fluorescence signal compared to the control (enzyme and substrate without inhibitor).

MAO-A and MAO-B Inhibition Assays

The selectivity of this compound was assessed by testing its inhibitory activity against human Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).

-

Enzyme Source : Commercially available recombinant human MAO-A and MAO-B enzymes were used.

-

Substrate : A specific substrate for each MAO isoform was used in conjunction with HRP and Amplex UltraRed for the detection of H₂O₂ production.

-

Assay Procedure :

-

This compound was incubated with either the MAO-A or MAO-B enzyme.

-

The appropriate substrate was added to initiate the reaction.

-

The reaction was allowed to proceed, and the amount of H₂O₂ produced was quantified using the Amplex UltraRed/HRP detection system, with fluorescence measured at Ex/Em = 530/590 nm.

-

-

Data Analysis : The IC50 values were determined by measuring the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Visualizations

Signaling and Pathological Role of SSAO/VAP-1

Caption: Pathological role of SSAO/VAP-1 and the inhibitory action of this compound.

Experimental Workflow for SSAO Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

The Role of SSAO/VAP-1 in Inflammatory Diseases: A Technical Guide for Researchers

Abstract: Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a unique, dual-function molecule encoded by the AOC3 gene. It functions as both an endothelial adhesion molecule mediating leukocyte trafficking and a primary amine oxidase.[1][2] This dual role places VAP-1 at a critical nexus in the inflammatory cascade. Its enzymatic activity generates reactive aldehydes and hydrogen peroxide, which further amplify inflammation by inducing the expression of other adhesion molecules.[1][3] Elevated expression and activity of VAP-1 are associated with a range of chronic inflammatory diseases, including non-alcoholic steatohepatitis (NASH), atherosclerosis, and rheumatoid arthritis, making it a compelling therapeutic target.[1][4] This guide provides an in-depth overview of VAP-1's core mechanisms, its role in pathophysiology, quantitative data on its expression, key experimental protocols for its study, and the current landscape of VAP-1 inhibitors in drug development.

Introduction to SSAO/VAP-1

A Dual-Function Molecule: Adhesion and Enzymatic Activity

Vascular Adhesion Protein-1 (VAP-1) is a pro-inflammatory molecule with two distinct and interconnected functions.[1] Firstly, it acts as an adhesion molecule on the surface of vascular endothelial cells, participating in the multi-step process of leukocyte extravasation from the bloodstream into inflamed tissues.[3][5] It mediates the tethering, rolling, and transmigration of leukocytes, a critical process in the initiation and propagation of inflammatory responses.[6][7]

Secondly, VAP-1 is a copper-containing semicarbazide-sensitive amine oxidase (SSAO).[8] This enzymatic function catalyzes the oxidative deamination of primary amines, producing biologically active and often cytotoxic byproducts: the corresponding aldehyde, hydrogen peroxide (H₂O₂), and ammonia.[2][9] This enzymatic activity is not merely a metabolic function but is intrinsically linked to its pro-inflammatory role.[7]

Molecular Characteristics and Isoforms

VAP-1 is a homodimeric, 170-kDa transmembrane glycoprotein.[10] It is primarily expressed by endothelial cells, vascular smooth muscle cells, and adipocytes.[1] In addition to the membrane-bound form, a soluble form (sVAP-1) exists in circulation.[11] sVAP-1 is generated through proteolytic cleavage of the membrane-bound form by matrix metalloproteinases and retains its enzymatic activity, potentially contributing to systemic inflammation.[11]

Regulation in Inflammation

Under normal physiological conditions, VAP-1 is stored within intracellular vesicles in endothelial cells.[5] Upon exposure to inflammatory stimuli, VAP-1 is rapidly translocated to the endothelial cell surface, where it becomes functionally active in mediating leukocyte adhesion.[5][12] Its expression is also upregulated at the transcriptional level in chronic inflammatory settings.[3]

The Core Mechanism: SSAO/VAP-1 in the Inflammatory Cascade

Adhesion-Dependent Role in Leukocyte Trafficking

VAP-1 facilitates the recruitment of various leukocyte subtypes, including lymphocytes, monocytes, and neutrophils, to sites of inflammation.[3][7] It interacts with specific counter-receptors on leukocytes, such as Siglec-9 and Siglec-10, to mediate adhesion and subsequent migration across the vascular endothelium.[12][13] The function of VAP-1 is particularly important under shear flow conditions present in blood vessels.[14]

The Enzymatic Engine: Substrates and Pro-inflammatory Products

The SSAO activity of VAP-1 utilizes endogenous and exogenous primary amines as substrates, such as methylamine and aminoacetone.[1] The catalytic reaction is as follows:

R-CH₂-NH₂ + O₂ + H₂O → R-CHO + H₂O₂ + NH₃

The products of this reaction are potent signaling molecules and mediators of cellular damage:

-

Hydrogen Peroxide (H₂O₂): Acts as a key second messenger that triggers pro-inflammatory signaling pathways within endothelial cells.[5]

-

Aldehydes (e.g., formaldehyde, methylglyoxal): These are highly reactive and can cause direct cellular damage, promote the formation of advanced glycation end products (AGEs), and contribute to oxidative stress.[1][3]

VAP-1-Mediated Pro-inflammatory Signaling

The H₂O₂ generated by VAP-1's enzymatic activity creates a positive feedback loop that amplifies the inflammatory response. It activates transcription factors like NF-κB within the endothelial cell.[5] This, in turn, leads to the upregulated expression of other critical adhesion molecules, including E-selectin, P-selectin, ICAM-1, and VCAM-1, as well as pro-inflammatory chemokines like IL-8 (CXCL8).[5][13][15] This VAP-1-induced "priming" of the endothelium enhances the recruitment of additional leukocytes, thus sustaining and exacerbating the inflammatory state.[15]

Diagram 1. VAP-1 pro-inflammatory signaling cascade in endothelial cells.

SSAO/VAP-1 in Pathophysiology

VAP-1 is implicated in a wide array of inflammatory conditions. Its dual function makes it a key driver of the chronic, low-grade inflammation that underlies many complex diseases.

-

Hepatic Diseases: VAP-1 plays a significant role in chronic liver diseases.[8] In non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), VAP-1 promotes leukocyte recruitment and contributes to fibrosis.[8] Soluble VAP-1 levels are elevated in patients with NAFLD and correlate with disease severity, particularly the degree of fibrosis.[8][16]

-

Cardiovascular Diseases (CVD): In atherosclerosis, VAP-1 facilitates the infiltration of monocytes into the vascular wall, a key step in plaque formation.[3][7] The enzymatic byproducts contribute to endothelial dysfunction and oxidative stress, further accelerating disease progression.[13]

-

Rheumatoid Arthritis (RA): VAP-1 is involved in the recruitment of inflammatory cells into the synovial tissue, contributing to the joint inflammation and destruction characteristic of RA.[4]

-

Inflammatory Bowel Disease (IBD): The role of VAP-1 in IBD is complex. While some studies have not found elevated systemic levels of sVAP-1, others suggest it is a viable target for imaging and potentially treating intestinal inflammation.[4][10]

-

Neurovascular and Neuroinflammatory Disorders: VAP-1 is implicated in the pathophysiology of stroke and Alzheimer's disease, where inflammation and vascular dysfunction are key components.[6][17]

Quantitative Insights: VAP-1 Expression and Activity

The following table summarizes representative quantitative data on soluble VAP-1 (sVAP-1) levels in various inflammatory conditions compared to healthy controls.

| Condition | Patient Cohort | Mean sVAP-1 Level (ng/mL) | Control Level (ng/mL) | Fold Change | Key Finding | Reference |

| Healthy | Healthy Individuals | - | 49 - 138 | - | Establishes baseline circulating levels. | [10][18] |

| Chronic Liver Disease | Primary Biliary Cirrhosis, Alcoholic Liver Disease, Primary Sclerosing Cholangitis | ~250 - 550 | ~100 | 2-4x | sVAP-1 is significantly elevated in various chronic inflammatory liver diseases. | [10][18] |

| NAFLD | NAFLD patients with significant fibrosis (F≥2) | >1018 (cutoff) | ~750 | >1.3x | sVAP-1 levels correlate with fibrosis stage and can help predict significant fibrosis. | [8] |

| Inflammatory Bowel Disease | Ulcerative Colitis & Crohn's Disease | ~350 | ~345 | ~1.0x | Serum sVAP-1 levels were not found to be significantly elevated in IBD patients. | [10] |

| Rheumatoid Arthritis | RA Patients | Not significantly elevated | - | ~1.0x | Systemic sVAP-1 levels may not reflect localized joint inflammation. | [10] |

SSAO/VAP-1 as a Therapeutic Target

The central role of VAP-1 in driving leukocyte recruitment and amplifying inflammation makes it an attractive target for therapeutic intervention.[5] Inhibition of VAP-1 can be achieved through two main strategies: monoclonal antibodies that block the adhesion function and small-molecule inhibitors that target the enzymatic SSAO activity.[4][13] By blocking VAP-1, it is possible to simultaneously reduce the influx of inflammatory cells and decrease the local production of pro-inflammatory mediators.[7]

Overview of VAP-1 Inhibitors

Numerous VAP-1 inhibitors are in various stages of preclinical and clinical development for a range of inflammatory diseases.[19]

| Inhibitor Name/Type | Mechanism | Indication(s) in Development | Key Preclinical/Clinical Finding | Reference(s) |

| BTT1023 (Timolumab) | Monoclonal Antibody | Primary Sclerosing Cholangitis, Psoriasis, RA | Showed beneficial effects and significant improvements in disease activity scores in a Phase IIa RA trial. | [5] |

| TERN-201 | Small-Molecule SSAO Inhibitor | Non-alcoholic Steatohepatitis (NASH) | Granted Fast Track designation by the FDA for NASH treatment. Reduces oxidative stress and leukocyte recruitment. | [19] |

| TT-01025-CL | Small-Molecule SSAO Inhibitor | Non-alcoholic Steatohepatitis (NASH) | Potent, selective, and irreversible inhibitor. Showed beneficial effects on steatosis, inflammation, and fibrosis in NASH animal models. | [20] |

| LJP 1207 | Small-Molecule SSAO Inhibitor | Inflammatory Bowel Disease | Significantly reduced mortality, weight loss, and colonic inflammation in a mouse model of ulcerative colitis. | [21] |

| PXS-4681A / U-V269 | Small-Molecule SSAO Inhibitor | Neuroinflammation, Colorectal Cancer | Investigated for promoting motor function recovery and potential anti-cancer effects. | [1][17] |

Key Experimental Protocols

Studying the multifaceted role of VAP-1 requires a range of specialized assays. Below are outlines of core methodologies.

Measurement of SSAO/VAP-1 Enzymatic Activity

This fluorometric assay is used to quantify the enzymatic activity of SSAO/VAP-1 in tissue homogenates, cell lysates, or serum by measuring H₂O₂ production.[22]

-

Principle: The assay uses a sensitive probe (e.g., Amplex® Red) which, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ produced by the SSAO reaction to generate a stable, highly fluorescent product (resorufin).

-

Reagents:

-

Reaction Buffer (e.g., 0.25 M Sodium Phosphate, pH 7.4).

-

SSAO substrate (e.g., 0.5 mM Benzylamine or Methylamine).[23]

-

Amplex® Red reagent.

-

Horseradish Peroxidase (HRP).

-

Sample (serum, cell lysate, or tissue homogenate).

-

SSAO-specific inhibitor (e.g., Mofegiline or MDL72527) for determining background.[22]

-

-

Procedure:

-

Prepare samples and a resorufin standard curve.

-

Add samples to a 96-well plate. For background controls, pre-incubate a replicate set of samples with a specific SSAO inhibitor.

-

Prepare a reaction mixture containing buffer, Amplex® Red, HRP, and the SSAO substrate.

-

Initiate the reaction by adding the mixture to the wells.

-

Incubate at 37°C for a defined period (e.g., 60 minutes).[23][24]

-

Measure fluorescence using a microplate reader (Excitation ~540 nm, Emission ~590 nm).

-

Calculate SSAO activity by subtracting the background fluorescence and comparing it to the resorufin standard curve. Normalize results to total protein content (e.g., nmol H₂O₂/h/mg protein).[23]

-

Analysis of VAP-1 Expression (Immunohistochemistry)

Immunohistochemistry (IHC) is used to visualize the location and distribution of VAP-1 protein within formalin-fixed, paraffin-embedded (FFPE) tissue sections.[25]

-

Principle: A primary antibody specific to VAP-1 binds to the protein in the tissue. A secondary antibody, conjugated to an enzyme (like HRP), binds to the primary antibody. Addition of a chromogenic substrate (like DAB) results in a colored precipitate at the site of the antigen, allowing for microscopic visualization.[26]

-

Procedure Outline:

-

Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol washes (100%, 95%, 70%) and finally water.[26][27]

-

Antigen Retrieval: Use a heat-induced epitope retrieval (HIER) method, such as incubating slides in 10 mM sodium citrate buffer (pH 6.0) at 95-100°C for 10-20 minutes, to unmask the antigen epitope.[26][28]

-

Blocking: Block endogenous peroxidase activity with a 0.3-3% H₂O₂ solution. Block non-specific antibody binding using a blocking serum (e.g., 10% normal goat serum).[26][29]

-

Primary Antibody Incubation: Incubate sections with a validated primary anti-VAP-1 antibody, typically overnight at 4°C.[30]

-

Secondary Antibody Incubation: After washing, incubate with a biotinylated secondary antibody followed by an avidin-HRP complex, or directly with an HRP-conjugated secondary antibody.[27]

-

Detection: Apply DAB substrate and monitor for color development.

-

Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin to visualize nuclei, dehydrate through graded ethanol and xylene, and coverslip with mounting medium.[26]

-

In Vitro Leukocyte Adhesion and Transmigration Assay

This assay models the interaction of leukocytes with the endothelium under physiological flow conditions to quantify adhesion and transmigration.[31][32]

-

Principle: An endothelial cell monolayer, expressing VAP-1, is grown on a coverslip or inside a microfluidic channel. A suspension of isolated leukocytes is then perfused over the monolayer at a defined shear stress. Leukocyte interactions (rolling, adhesion, transmigration) are observed and quantified using real-time video microscopy.

-

Procedure Outline:

-

Endothelial Monolayer Preparation: Culture human endothelial cells (e.g., HUVECs) on a fibronectin-coated surface (e.g., coverslip for a parallel-plate flow chamber or a microfluidic slide) until a confluent monolayer is formed. Transfect or transduce cells with VAP-1 if they do not express it endogenously.[14]

-

Leukocyte Isolation: Isolate leukocytes (e.g., lymphocytes or neutrophils) from fresh human blood using density gradient centrifugation.

-

Assay Assembly: Assemble the flow chamber with the endothelial monolayer.

-

Perfusion: Perfuse the leukocyte suspension over the endothelial cells at a physiological shear stress (e.g., 1.0 dyn/cm²).

-

Data Acquisition: Record videos of multiple fields of view using a phase-contrast or fluorescence microscope.

-

Quantification: Analyze the recordings to quantify the number of rolling, firmly adhered, and transmigrated leukocytes per unit area over time. Blocking antibodies against VAP-1 can be added to confirm specificity.

-

Diagram 2. Workflow for an in vitro leukocyte adhesion assay under flow.

Measurement of Soluble VAP-1 (sVAP-1)

A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is the standard method for measuring sVAP-1 concentrations in serum, plasma, or cell culture supernatants.[10]

-

Principle: A 96-well plate is coated with a capture antibody specific for VAP-1. The sample is added, and any sVAP-1 present binds to the antibody. A second, detection antibody (often biotinylated) that recognizes a different epitope on VAP-1 is added, followed by an enzyme-linked conjugate (e.g., streptavidin-HRP). Finally, a substrate is added that produces a measurable colorimetric or chemiluminescent signal proportional to the amount of sVAP-1 in the sample.

-

Procedure Outline:

-

Coat a 96-well plate with a capture anti-VAP-1 monoclonal antibody.

-

Block non-specific binding sites.

-

Add standards (recombinant sVAP-1) and samples to the wells and incubate.

-

Wash, then add a biotinylated detection anti-VAP-1 antibody and incubate.

-

Wash, then add streptavidin-HRP conjugate and incubate.

-

Wash, then add a chromogenic substrate (e.g., TMB).

-

Stop the reaction and measure absorbance on a plate reader.

-

Calculate sVAP-1 concentration in samples by interpolating from the standard curve.

-

Conclusion and Future Directions

SSAO/VAP-1 is a pivotal molecule in the pathogenesis of numerous inflammatory diseases, acting as both a gatekeeper for leukocyte entry into tissues and an enzymatic amplifier of the inflammatory response. Its dual functionality provides a unique opportunity for therapeutic intervention. The development of specific VAP-1 inhibitors has shown considerable promise in a wide range of preclinical models and is now advancing through clinical trials, particularly for liver and inflammatory diseases.

Future research should focus on further validating sVAP-1 as a non-invasive biomarker for disease activity and prognosis, particularly in combination with other markers. Additionally, exploring the tissue-specific roles of VAP-1 and developing next-generation inhibitors with improved selectivity and safety profiles will be crucial for translating the therapeutic potential of targeting VAP-1 into clinical success.

References

- 1. econtent.hogrefe.com [econtent.hogrefe.com]

- 2. Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]

- 4. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vascular adhesion protein-1 promotes liver inflammation and drives hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Circulating form of human vascular adhesion protein-1 (VAP-1): increased serum levels in inflammatory liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. TPC - VAP-1 [turkupetcentre.net]

- 13. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]

- 14. ahajournals.org [ahajournals.org]

- 15. The oxidase activity of vascular adhesion protein-1 (VAP-1) induces endothelial E- and P-selectins and leukocyte binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Vascular adhesion protein-1 (VAP-1) in vascular inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. VAP-1 Inhibitors - Pipeline Insight, 2025 - Research and Markets [researchandmarkets.com]

- 20. The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Inactivation of Semicarbazide-Sensitive Amine Oxidase Stabilizes the Established Atherosclerotic Lesions via Inducing the Phenotypic Switch of Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In vivo detection of vascular adhesion protein-1 in experimental inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 27. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]

- 28. Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips - PMC [pmc.ncbi.nlm.nih.gov]

- 29. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]

- 30. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]

- 31. A real time in vitro assay for studying leukocyte transendothelial migration under physiological flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Assays of Transendothelial Migration in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Novel Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: A Technical Guide

Semicarbazide-sensitive amine oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), is a dual-function ectoenzyme predominantly expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes.[1][2] As an enzyme, it catalyzes the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[3][4] As an adhesion molecule, it mediates the trafficking and extravasation of leukocytes to sites of inflammation.[5][6] This dual role makes SSAO a compelling therapeutic target for a range of inflammatory and fibrotic diseases, including chronic obstructive pulmonary disease (COPD), non-alcoholic steatohepatitis (NASH), and atherosclerosis.[5][7][8] This guide provides an in-depth overview of the preclinical pharmacology of novel SSAO inhibitors, focusing on their mechanism, quantitative data, and the experimental protocols used for their evaluation.

Mechanism of Action and Signaling Pathways

SSAO contributes to inflammatory processes through two primary mechanisms: its enzymatic activity and its function as an adhesion molecule.[6] The enzymatic byproducts, particularly H₂O₂, are powerful signaling molecules that can induce oxidative stress and promote inflammation.[1][9] This catalytic activity triggers signaling cascades involving PI3K, MAPK, and NF-κB, leading to the upregulation of other classical adhesion molecules like ICAM-1, E-selectin, and P-selectin on endothelial cells.[1][10] SSAO inhibitors are designed to block this enzymatic activity, thereby reducing the production of inflammatory mediators and impeding the adhesion and migration of leukocytes.[6]

Caption: SSAO/VAP-1 signaling cascade and point of inhibitor intervention.

Quantitative Preclinical Data of Novel SSAO Inhibitors

The development of potent and selective small-molecule SSAO inhibitors has enabled the preclinical validation of this target. These compounds are typically evaluated for their in vitro potency (IC₅₀), selectivity against related enzymes like monoamine oxidase A and B (MAO-A, MAO-B), and in vivo efficacy in relevant animal models.

Table 1: In Vitro Potency and Selectivity of Novel SSAO Inhibitors

| Compound | Target | IC₅₀ (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Reference |

|---|---|---|---|---|---|

| PXS-4728A (BI 1467335) | Recombinant Human SSAO | Not specified, but potent | High | High | [11][12] |

| Compound 4a | SSAO | 2 | Selective | Selective | [13] |

| LJP-1207 | Rat SSAO | 7.5 | Selective | Selective | [14] |

| LJP-1207 | Human SSAO | 17 | Selective | Selective | [14] |

| SzV-1287 | SSAO | Not specified, but effective | Not specified | Not specified | [12][15] |

| Unnamed Compound | Recombinant Human SSAO | 0.31 | >32,000-fold (IC₅₀ = 10 µM) | >3,200-fold (IC₅₀ = 1 µM) |[16] |

Table 2: In Vivo Efficacy of Novel SSAO Inhibitors in Preclinical Models

| Compound | Animal Model | Disease Indication | Key Findings | Reference |

|---|---|---|---|---|

| PXS-4728A | Mouse (Cigarette Smoke-Induced) | COPD | Completely inhibited lung/systemic SSAO activity; suppressed inflammatory cell influx and fibrosis; improved lung function. | [7][11] |

| PXS-4728A | Mouse (LPS-Induced) | Lung Inflammation | Dose-dependently reduced total cells and neutrophils in bronchoalveolar lavage fluid (BALF). | [17] |

| PXS-4728A | Rabbit (Cholesterol-Fed) | Atherosclerosis | Reduced atherosclerotic plaque area by 37.59%; lowered LDL cholesterol; reduced expression of adhesion molecules. | [18] |

| LJP-1207 | Mouse (LPS-Induced) | Systemic Inflammation | Effectively reduced circulating levels of TNF-α, IL-1β, and IL-6. | [14] |

| LJP-1207 | Rat (Carrageenan-Induced) | Paw Edema | Significantly reduced swelling and levels of PGE₂, COX-2, and TNF-α. | [14] |

| SzV-1287 | Rat | Acute & Chronic Inflammation | More effective at inhibiting inflammation than LJP-1207. |[12][15] |

Key Experimental Protocols

The preclinical evaluation of SSAO inhibitors involves a standardized workflow, from initial enzymatic assays to in vivo disease models.

Caption: General experimental workflow for preclinical SSAO inhibitor development.

This assay is fundamental for determining the potency of inhibitors by measuring the production of H₂O₂.[17]

-

Objective: To quantify the enzymatic activity of SSAO and determine the IC₅₀ of an inhibitor.

-

Principle: The assay measures the H₂O₂ produced from the SSAO-catalyzed deamination of a primary amine substrate. In a coupled reaction, horseradish peroxidase (HRP) uses the H₂O₂ to oxidize a non-fluorescent probe (e.g., Amplex® Red) into a highly fluorescent product (resorufin), which can be quantified.[19][20]

-

Materials:

-

Source of SSAO (recombinant enzyme or tissue homogenate).

-

SSAO substrate (e.g., benzylamine, methylamine).[21]

-

Test inhibitor at various concentrations.

-

Amplex® Red reagent.

-

Horseradish peroxidase (HRP).

-

Pargyline (to inhibit any potential MAO-A/B activity in tissue samples).[17]

-

Mofegiline or Semicarbazide (as a positive control inhibitor).[17][22]

-

Microplate reader (fluorescence).

-

-

Protocol:

-

Prepare tissue homogenates or recombinant enzyme solution in a suitable buffer (e.g., sodium phosphate buffer, pH 7.4).[21] If using tissue, pre-incubate with pargyline to inhibit MAO activity.[17]

-

In a 96-well or 384-well black microplate, add the enzyme source.

-

Add the test inhibitor at a range of concentrations (or a known inhibitor for control wells) and incubate for a specified time (e.g., 30 minutes at 37°C).[17]

-

Prepare a reaction mixture containing the Amplex® Red probe and HRP in buffer.

-

Initiate the enzymatic reaction by adding the SSAO substrate (e.g., benzylamine) to all wells.

-

Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation ~530 nm, emission ~590 nm).

-

Calculate the rate of H₂O₂ production. Background values are determined from wells containing a potent inhibitor like mofegiline.[22]

-

Plot the percent inhibition against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

In vivo models are crucial for evaluating the therapeutic potential of SSAO inhibitors. The choice of model depends on the target disease indication.

-

Objective: To assess the efficacy of an SSAO inhibitor in reducing inflammation and disease pathology in a living organism.

-

Example 1: Lipopolysaccharide (LPS)-Induced Lung Inflammation [17]

-

Animal Strain: BALB/c mice.

-

Induction: Administer LPS intranasally to induce an acute inflammatory response in the lungs, characterized by neutrophil influx.

-

Treatment: Administer the SSAO inhibitor (e.g., PXS-4728A) orally or via another relevant route prior to or after the LPS challenge.

-

Endpoints: At specific time points (e.g., 6 and 24 hours post-LPS), collect bronchoalveolar lavage fluid (BALF). Perform total and differential cell counts to quantify neutrophil infiltration. Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF.[17]

-

-

Example 2: Cigarette Smoke (CS)-Induced COPD Model [7]

-

Animal Strain: Mice.

-

Induction: Expose mice to cigarette smoke for an extended period (e.g., several months) to induce key features of human COPD, including chronic airway inflammation, fibrosis, and impaired lung function.

-

Treatment: Administer the SSAO inhibitor (e.g., PXS-4728A) orally on a daily basis during the chronic CS exposure.

-

Endpoints: Assess airway inflammation by analyzing cell influx and inflammatory factors in BALF. Measure fibrosis via histological analysis of lung tissue. Evaluate lung function using techniques like forced oscillometry.[7][11]

-

-

Example 3: Carrageenan-Induced Paw Edema [14]

-

Animal Strain: Rats.

-

Induction: Inject carrageenan into the paw to induce an acute, localized inflammatory response and swelling.

-

Treatment: Administer the SSAO inhibitor (e.g., LJP-1207) orally prior to the carrageenan injection.

-

Endpoints: Measure the change in paw volume (edema) over several hours. Analyze tissue homogenates from the paw for inflammatory mediators like prostaglandin E₂ (PGE₂), cyclooxygenase-2 (COX-2), and TNF-α.[14]

-

Conclusion

Novel SSAO inhibitors represent a promising therapeutic strategy for a multitude of diseases underpinned by inflammation and fibrosis. Preclinical studies have consistently demonstrated that inhibitors like PXS-4728A, LJP-1207, and SzV-1287 can potently and selectively block SSAO enzymatic activity. This inhibition translates to significant anti-inflammatory and anti-fibrotic effects in a variety of robust animal models, validating SSAO as a therapeutic target. The standardized experimental workflows, from in vitro enzymatic assays to in vivo disease models, provide a clear pathway for the continued development and evaluation of this important class of drugs.

References

- 1. Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repub.eur.nl [repub.eur.nl]

- 3. Semicarbazide-sensitive amine oxidase: current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Primary-amine oxidase - Wikipedia [en.wikipedia.org]

- 5. Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are VAP-1 inhibitors and how do they work? [synapse.patsnap.com]

- 7. The inhibitor of semicarbazide-sensitive amine oxidase, PXS-4728A, ameliorates key features of chronic obstructive pulmonary disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of semicarbazide-sensitive amine oxidase (SSAO) inhibitors with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. | BioWorld [bioworld.com]

- 15. Study on SSAO enzyme activity and anti-inflammatory effect of SSAO inhibitors in animal model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. | BioWorld [bioworld.com]

- 17. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Semicarbazide-Sensitive Amine Oxidase (SSAO) and Lysyl Oxidase (LOX) Association in Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. The Impact of Semicarbazide Sensitive Amine Oxidase Activity on Rat Aortic Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inactivation of Semicarbazide-Sensitive Amine Oxidase Stabilizes the Established Atherosclerotic Lesions via Inducing the Phenotypic Switch of Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of VAP-1/SSAO Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a unique transmembrane protein with a dual function that positions it as a compelling therapeutic target for a multitude of inflammatory and fibrotic diseases. It acts as both an adhesion molecule facilitating leukocyte trafficking to sites of inflammation and as a copper-dependent enzyme that generates pro-inflammatory and pro-fibrotic products. This guide provides an in-depth technical overview of the core biology of VAP-1/SSAO, the therapeutic rationale for its inhibition, a summary of key inhibitors in development, detailed experimental protocols for their evaluation, and a depiction of the relevant signaling pathways.

Introduction to VAP-1/SSAO: A Dual-Function Target

VAP-1 is a homodimeric sialoglycoprotein primarily expressed on the surface of endothelial cells, smooth muscle cells, and adipocytes. Its expression is significantly upregulated at sites of inflammation. The protein has a large extracellular domain that contains the enzymatic site and mediates cell adhesion, a single transmembrane domain, and a short cytoplasmic tail.

1.1. Enzymatic Activity of SSAO

The enzymatic component of VAP-1, SSAO, catalyzes the oxidative deamination of primary amines, including endogenous substrates like methylamine and aminoacetone. This reaction produces the corresponding aldehydes (formaldehyde and methylglyoxal), hydrogen peroxide (H₂O₂), and ammonia.[1] These products are highly reactive and contribute to cellular damage, oxidative stress, and the formation of advanced glycation end products (AGEs), all of which are implicated in the pathogenesis of various diseases.[2]

1.2. Adhesion Function of VAP-1

As an adhesion molecule, VAP-1 participates in the multi-step process of leukocyte extravasation from the bloodstream into inflamed tissues. It interacts with specific counter-receptors on leukocytes, primarily Siglec-9 on neutrophils and monocytes, and Siglec-10 on B-cells and a subset of T-cells. This interaction mediates the rolling, adhesion, and subsequent transmigration of these immune cells across the endothelial barrier.

Signaling Pathways and Mechanism of Action

The inhibition of VAP-1/SSAO offers a dual therapeutic mechanism: it blocks the enzymatic activity that generates harmful byproducts and inhibits the adhesion cascade that drives inflammatory cell infiltration.

2.1. VAP-1/SSAO-Mediated Pro-inflammatory Signaling

The enzymatic activity of VAP-1/SSAO is a key driver of its pro-inflammatory effects. The production of H₂O₂ acts as a signaling molecule, leading to the activation of the NF-κB pathway in endothelial cells. This, in turn, upregulates the expression of other adhesion molecules such as E-selectin, P-selectin, ICAM-1, and VCAM-1, further amplifying the inflammatory response.[3][4]

Caption: VAP-1/SSAO enzymatic activity leading to NF-κB activation.

2.2. VAP-1-Leukocyte Adhesion and Signaling

VAP-1 on endothelial cells directly interacts with Siglec-9 and Siglec-10 on leukocytes. This binding event, coupled with the local enzymatic activity of VAP-1, facilitates leukocyte rolling, firm adhesion, and transmigration into the surrounding tissue. The engagement of Siglec receptors can also initiate intracellular signaling cascades within the leukocyte, often involving the recruitment of tyrosine phosphatases like SHP-1 and SHP-2, which can modulate immune cell activation.

Caption: VAP-1 interaction with leukocyte Siglec receptors.

Therapeutic Potential in Various Diseases

The dual pro-inflammatory and pro-fibrotic functions of VAP-1/SSAO make it a promising therapeutic target in a range of diseases.

-

Liver Diseases: In non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), VAP-1 expression is upregulated on hepatic sinusoidal endothelium.[5][6] It promotes leukocyte recruitment, contributing to hepatic inflammation and the progression to fibrosis.[5][6]

-

Diabetic Complications: Elevated VAP-1/SSAO activity is observed in diabetes mellitus and is associated with the development of diabetic nephropathy and retinopathy.[2][7] The enzymatic products contribute to vascular damage and AGE formation.

-

Inflammatory Diseases: VAP-1 is implicated in various inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis, by mediating the influx of inflammatory cells into the affected tissues.

-

Cardiovascular Diseases: VAP-1 plays a role in the development of atherosclerosis by promoting leukocyte infiltration into the arterial wall.[8][9]

-

Oncology: Emerging evidence suggests a role for VAP-1 in the tumor microenvironment, where it can influence immune cell infiltration and tumor progression.[10][11]

VAP-1/SSAO Inhibitors in Development

A number of small molecule inhibitors and antibodies targeting VAP-1/SSAO are in various stages of preclinical and clinical development.

| Inhibitor | Type | Highest Development Phase | Therapeutic Area(s) | Key Quantitative Data |

| PXS-4728A | Small Molecule (Irreversible) | Phase II | NASH, Diabetic Nephropathy | IC50 < 10 nM for human VAP-1/SSAO; >500-fold selectivity over other human amine oxidases.[5] High oral bioavailability (>90% in mice).[5] |

| TERN-201 | Small Molecule (Irreversible, Covalent) | Phase Ib | NASH | Highly selective for VAP-1. In a Phase 1 trial, it was well-tolerated and fully suppressed VAP-1 enzymatic activity at all doses, with suppression lasting up to 7 days after a single dose.[2][8][9] |

| ASP8232 | Small Molecule (Oral) | Phase II | Diabetic Kidney Disease | In a Phase II trial, ASP8232 reduced the urinary albumin-to-creatinine ratio by 19.5% compared to placebo in patients with diabetic kidney disease.[6] |

| TT-01025-CL | Small Molecule (Irreversible, Oral) | Phase I | NASH | In a Phase I study, it was well-tolerated in single doses up to 300 mg and multiple doses up to 100 mg. It demonstrated rapid absorption (Tmax 0.5-2h) and persistent inhibition of SSAO activity (>90%).[8][12] |

| BTT-1029 | Monoclonal Antibody | Preclinical | Liver Fibrosis | Preclinical studies have shown its efficacy in reducing leukocyte infiltration and fibrosis in animal models of liver disease. |

Key Experimental Protocols

5.1. In Vitro SSAO Enzyme Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VAP-1/SSAO.

-

Principle: The assay quantifies the production of hydrogen peroxide, a product of the SSAO-catalyzed deamination of a primary amine substrate (e.g., methylamine or benzylamine).

-

Methodology:

-

Recombinant human VAP-1/SSAO is incubated with the test compound at various concentrations.

-

A primary amine substrate (e.g., 1 mM benzylamine) is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at 37°C.

-

The amount of H₂O₂ produced is measured using a sensitive detection method, such as the Amplex® Red assay, which generates a fluorescent product in the presence of H₂O₂ and horseradish peroxidase.

-

The fluorescence is read on a plate reader, and the IC50 value for the test compound is calculated.

-

5.2. In Vitro Leukocyte Transendothelial Migration Assay

This assay assesses the ability of a VAP-1/SSAO inhibitor to block the migration of leukocytes across an endothelial cell monolayer.

-

Principle: A confluent monolayer of endothelial cells (e.g., HUVECs) is grown on a porous membrane in a transwell insert. Leukocytes are added to the upper chamber, and a chemoattractant is placed in the lower chamber. The number of leukocytes that migrate through the endothelial monolayer to the lower chamber is quantified.

-

Methodology:

-

Human umbilical vein endothelial cells (HUVECs) are seeded onto fibronectin-coated transwell inserts (3 µm pore size) and cultured to form a confluent monolayer.

-

The endothelial monolayer is activated with a pro-inflammatory stimulus like TNF-α (e.g., 20 ng/mL for 4-18 hours) to upregulate VAP-1 expression.

-

Leukocytes (e.g., isolated human peripheral blood mononuclear cells or a specific leukocyte cell line) are pre-incubated with the test inhibitor or vehicle.

-

The treated leukocytes are added to the upper chamber of the transwell insert.

-

A chemoattractant (e.g., CXCL12) is added to the lower chamber.

-

The plate is incubated for a period of 2-24 hours to allow for transmigration.

-

The number of leukocytes that have migrated to the lower chamber is quantified by cell counting or a fluorescent-based assay.

-

5.3. In Vivo Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model

This is a widely used animal model to evaluate the anti-fibrotic efficacy of VAP-1/SSAO inhibitors.

-

Principle: Repeated administration of the hepatotoxin CCl₄ to mice or rats induces chronic liver injury, inflammation, and subsequent fibrosis, mimicking key aspects of human fibrotic liver disease.

-

Methodology:

-

Mice (e.g., C57BL/6) are administered CCl₄ (e.g., 1.0 ml/kg, intraperitoneally) three times per week for a duration of 8-12 weeks.[13][14]

-

The test VAP-1/SSAO inhibitor is administered (e.g., daily oral gavage) either prophylactically (starting with CCl₄) or therapeutically (after fibrosis is established).

-

At the end of the study, animals are sacrificed, and liver tissue and blood are collected.

-

Efficacy is assessed by:

-

Histological analysis of liver sections stained with Hematoxylin & Eosin (for inflammation and necrosis) and Picrosirius Red or Masson's Trichrome (for collagen deposition/fibrosis).

-

Quantification of hepatic hydroxyproline content, a biochemical marker of collagen.

-

Gene expression analysis (qRT-PCR) of pro-fibrotic markers (e.g., Col1a1, Acta2, Timp1) in liver tissue.

-

Measurement of serum markers of liver injury (e.g., ALT, AST).

-

-

Experimental and Drug Discovery Workflow

The development of VAP-1/SSAO inhibitors follows a structured workflow from initial discovery to clinical evaluation.

References

- 1. Siglec-9 modulated IL-4 responses in the macrophage cell line RAW264 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Siglec-10 antagonists and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The role of VAP-1 in cardiovascular disease: a review [frontiersin.org]

- 5. Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetics and pharmacodynamics of a novel vascular adhesion protein-1 inhibitor using a multiple-target mediated drug disposition model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting CD24/Siglec-10 signal pathway for cancer immunotherapy: recent advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]